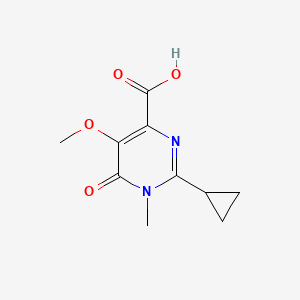
2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS: 2090028-71-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidine derivatives, characterized by a cyclopropyl group and a methoxy group. Its structure can be represented as follows:
Where:
- , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Research indicates that this compound may interact with various biological targets:
- PPARγ Activation : Similar compounds have shown affinity for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although specific data on this compound is limited .
Case Studies
- Antidiabetic Potential : A study on related pyrimidine derivatives demonstrated their ability to activate PPARγ, suggesting that 2-Cyclopropyl-5-methoxy derivatives could be explored for antidiabetic therapies .
- Synthesis and Biological Testing : In a synthesis study, various derivatives of pyrimidine were created and tested for biological activity. The findings indicated that modifications at specific positions could enhance biological efficacy .
In Vitro Studies
In vitro experiments have been conducted to evaluate the biological activity of related compounds. These studies typically assess:
- Cell Viability : The effects on various cell lines to determine cytotoxicity.
- Enzyme Inhibition : Assessing the inhibition of key enzymes involved in metabolic pathways.
Data Table
Propriétés
IUPAC Name |
2-cyclopropyl-5-methoxy-1-methyl-6-oxopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-12-8(5-3-4-5)11-6(10(14)15)7(16-2)9(12)13/h5H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREDGRIDAAQSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C(C1=O)OC)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















